![molecular formula C17H23BN2O3 B14231467 {1-[2-Amino(naphthalen-1-yl)acetamido]-3-methylbutyl}boronic acid CAS No. 413615-76-6](/img/structure/B14231467.png)
{1-[2-Amino(naphthalen-1-yl)acetamido]-3-methylbutyl}boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-[2-Amino(naphthalen-1-yl)acetamido]-3-methylbutyl}boronic acid is a complex organic compound that features a boronic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[2-Amino(naphthalen-1-yl)acetamido]-3-methylbutyl}boronic acid typically involves multiple stepsThe final step involves the formation of the boronic acid group through a reaction with a boron-containing reagent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
{1-[2-Amino(naphthalen-1-yl)acetamido]-3-methylbutyl}boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form borate esters.
Reduction: The amino group can be reduced to form amines.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield borate esters, while substitution reactions on the naphthalene ring can introduce various functional groups .
Scientific Research Applications
Chemistry
In chemistry, {1-[2-Amino(naphthalen-1-yl)acetamido]-3-methylbutyl}boronic acid is used as a precursor for the synthesis of more complex molecules. It is also used in Suzuki-Miyaura coupling reactions, which are important for forming carbon-carbon bonds .
Biology and Medicine
It can be used to design inhibitors for specific enzymes or receptors .
Industry
In industry, this compound is used in the production of advanced materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of {1-[2-Amino(naphthalen-1-yl)acetamido]-3-methylbutyl}boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications . The naphthalene ring can interact with aromatic residues in proteins, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Similar in structure but lacks the naphthalene ring.
Naphthalene-1-boronic acid: Similar but does not have the aminoacetamido group.
Benzylboronic acid: Similar but has a benzyl group instead of the naphthalene ring.
Uniqueness
{1-[2-Amino(naphthalen-1-yl)acetamido]-3-methylbutyl}boronic acid is unique due to its combination of a boronic acid group with a naphthalene ring and an aminoacetamido group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block for more complex molecules .
Properties
CAS No. |
413615-76-6 |
|---|---|
Molecular Formula |
C17H23BN2O3 |
Molecular Weight |
314.2 g/mol |
IUPAC Name |
[1-[(2-amino-2-naphthalen-1-ylacetyl)amino]-3-methylbutyl]boronic acid |
InChI |
InChI=1S/C17H23BN2O3/c1-11(2)10-15(18(22)23)20-17(21)16(19)14-9-5-7-12-6-3-4-8-13(12)14/h3-9,11,15-16,22-23H,10,19H2,1-2H3,(H,20,21) |
InChI Key |
FPPKYIXPUSWBSU-UHFFFAOYSA-N |
Canonical SMILES |
B(C(CC(C)C)NC(=O)C(C1=CC=CC2=CC=CC=C21)N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(4-Methoxyphenyl)prop-2-en-1-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14231389.png)
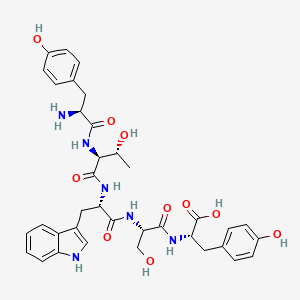
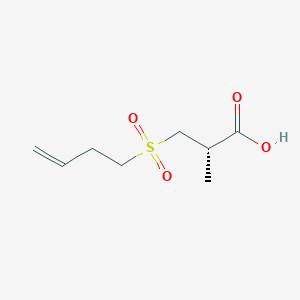
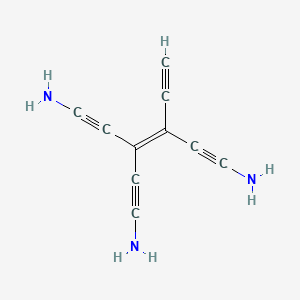

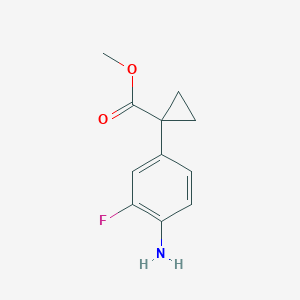
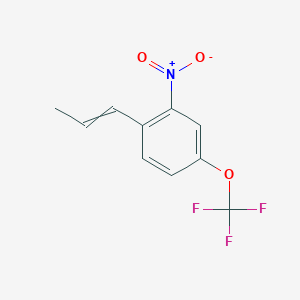
![3-({2-[(Heptan-2-yl)amino]ethyl}amino)propan-1-ol](/img/structure/B14231445.png)
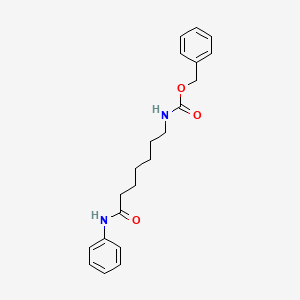
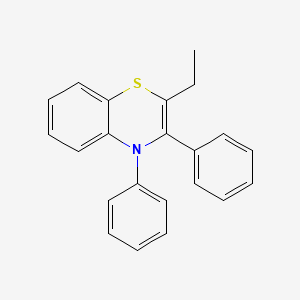
![4-[3,5-Bis(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B14231463.png)

![[5-Methyl-3-(trifluoromethyl)hex-1-en-3-yl]benzene](/img/structure/B14231471.png)
